An In-depth Technical Guide to 6-Morpholinopyrimidin-4-ol: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 6-Morpholinopyrimidin-4-ol: Structure, Properties, and Therapeutic Potential
A Senior Application Scientist's Perspective on a Versatile Heterocyclic Scaffold
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a cornerstone, integral to the structure of life itself in nucleic acids and vitamins. Its synthetic derivatives have been a fertile ground for the discovery of a vast array of therapeutic agents.[1] When fused with the morpholine moiety—a heterocycle known for conferring favorable pharmacokinetic properties—the resulting morpholinopyrimidine scaffold emerges as a "privileged structure" in drug discovery. This guide provides a comprehensive technical overview of a fundamental example of this class: 6-Morpholinopyrimidin-4-ol.
While a significant body of research exists for complex derivatives, this document focuses on the core structure, extrapolating from established principles and data from closely related analogues to provide a foundational understanding for researchers, scientists, and drug development professionals. We will delve into its chemical architecture, explore its synthesis, and illuminate its potential as a modulator of key biological pathways, all while maintaining a focus on the practical application of this knowledge in a laboratory setting.
Section 1: Chemical Identity and Structural Elucidation
The precise identification and structural understanding of a molecule are paramount for any scientific investigation. This section details the fundamental chemical properties and structural features of 6-Morpholinopyrimidin-4-ol.
Nomenclature and Identification
-
Systematic IUPAC Name: 6-(Morpholin-4-yl)pyrimidin-4-ol
-
Common Synonyms: 6-Morpholino-4-hydroxypyrimidine
-
Molecular Formula: C₈H₁₁N₃O₂
-
Molecular Weight: 181.19 g/mol [2]
-
CAS Number: While a specific CAS number for 6-Morpholinopyrimidin-4-ol is not readily found in major chemical databases, related structures such as its thio-analogue, 6-Morpholin-4-ylpyrimidine-4-thiol, are assigned CAS 1023813-22-0.[3] The 2-morpholino isomer, 2-Morpholinopyrimidin-4-ol, is registered under CAS 19810-79-8.[4] The lack of a dedicated CAS number for the 6-morpholino isomer may reflect its status as an intermediate or a less commercially prevalent isomer.
Core Structure and Key Features
The structure of 6-Morpholinopyrimidin-4-ol is characterized by two key components: a pyrimidin-4-ol ring and a morpholine substituent at the 6-position.
-
Pyrimidin-4-ol Core: This six-membered aromatic heterocycle is the foundation of the molecule. The hydroxyl group at the 4-position is crucial for its chemical reactivity and biological interactions.
-
Morpholine Ring: Attached to the pyrimidine core via a nitrogen atom, the morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functionality.[5] In drug design, the morpholine moiety is often introduced to improve solubility, metabolic stability, and target binding.[6]
Tautomerism: A Critical Consideration
A pivotal aspect of the chemistry of 6-Morpholinopyrimidin-4-ol is its existence in a state of tautomeric equilibrium. Hydroxypyrimidines can exist as either the enol form (hydroxypyrimidine) or the keto form (pyrimidinone).[7] Based on extensive studies of the parent pyrimidin-4-one system, the keto form, specifically 6-morpholino-3H-pyrimidin-4-one , is expected to be the more stable tautomer, particularly in polar and biological environments.[7][8] This preference is driven by factors including aromaticity and solvent interactions.[7] The ability of the molecule to exist in different tautomeric forms has profound implications for its biological activity, as it can influence hydrogen bonding interactions with target proteins.[7]
Section 2: Physicochemical Properties
While specific experimental data for 6-Morpholinopyrimidin-4-ol is scarce, we can predict its properties based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Physical State | Likely a solid at room temperature. | Similar heterocyclic compounds with comparable molecular weights are typically solids. |
| Melting Point | Expected to be relatively high, likely above 200 °C. | The parent compound, 4,6-dihydroxypyrimidine, has a melting point above 300°C.[9] The presence of the morpholine group may lower this, but significant intermolecular hydrogen bonding is still expected. |
| Solubility | Expected to have moderate solubility in polar organic solvents like DMSO and DMF, and limited solubility in water and non-polar solvents. The morpholine group generally enhances aqueous solubility.[10] | The morpholine moiety is known to improve water solubility. However, the planar pyrimidine ring contributes to its solid-state packing and can limit solubility. |
| pKa | The pyrimidin-4-ol moiety will have an acidic proton, and the morpholine nitrogen will be basic. The exact pKa values would require experimental determination or high-level computational prediction. | General knowledge of the acidic and basic nature of the respective functional groups. |
Section 3: Synthesis and Characterization
A robust and reproducible synthetic route is essential for the further study and application of any compound. This section outlines a probable synthetic pathway to 6-Morpholinopyrimidin-4-ol and discusses the analytical techniques for its characterization.
Retrosynthetic Analysis and Proposed Synthetic Route
The most logical and commonly employed strategy for the synthesis of 6-substituted pyrimidines involves starting from a di-substituted pyrimidine, such as 4,6-dichloropyrimidine.[11][12]
Detailed Experimental Protocol (Proposed)
This protocol is based on established methods for the synthesis of related morpholinopyrimidines.[1][11]
Step 1: Synthesis of 4-Chloro-6-morpholinopyrimidine
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dioxane, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add morpholine (1.1 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-chloro-6-morpholinopyrimidine.
Step 2: Hydrolysis to 6-Morpholinopyrimidin-4-ol
-
Dissolve the 4-chloro-6-morpholinopyrimidine (1.0 eq) in a suitable solvent system for hydrolysis, such as aqueous hydrochloric acid.[9]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution) until precipitation of the product is observed.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 6-Morpholinopyrimidin-4-ol.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the analysis of related structures.[13][14]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~11.0-12.0 ppm (br s, 1H): This broad singlet corresponds to the N-H proton of the pyrimidinone tautomer or the O-H proton of the enol tautomer.
-
δ ~7.8-8.0 ppm (s, 1H): Singlet corresponding to the proton at the 2-position of the pyrimidine ring.
-
δ ~5.8-6.0 ppm (s, 1H): Singlet for the proton at the 5-position of the pyrimidine ring.
-
δ ~3.6-3.8 ppm (t, 4H): Triplet for the four protons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).
-
δ ~3.4-3.6 ppm (t, 4H): Triplet for the four protons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~160-165 ppm: Carbonyl carbon (C4) of the pyrimidinone tautomer.
-
δ ~155-160 ppm: C6 carbon attached to the morpholine nitrogen.
-
δ ~150-155 ppm: C2 carbon of the pyrimidine ring.
-
δ ~90-95 ppm: C5 carbon of the pyrimidine ring.
-
δ ~65-67 ppm: Carbons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).
-
δ ~43-45 ppm: Carbons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).
-
-
Mass Spectrometry (ESI+):
-
m/z: Expected [M+H]⁺ at approximately 182.09.
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
~3200-3400 cm⁻¹: N-H stretching (from the pyrimidinone tautomer).
-
~2850-3000 cm⁻¹: C-H stretching of the morpholine and pyrimidine rings.
-
~1650-1680 cm⁻¹: C=O stretching (strong, characteristic of the pyrimidinone tautomer).
-
~1550-1600 cm⁻¹: C=N and C=C stretching of the pyrimidine ring.
-
~1115 cm⁻¹: C-O-C stretching of the morpholine ring.
-
Section 4: Biological Activity and Therapeutic Potential
The morpholinopyrimidine scaffold is a well-established pharmacophore in modern drug discovery, particularly in the field of oncology. Numerous derivatives have been investigated as inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[1][15][16]
Mechanism of Action as a Kinase Inhibitor
Many morpholinopyrimidine derivatives function as ATP-competitive inhibitors of PI3K and/or mTOR.[2][7] The morpholine moiety often forms crucial hydrogen bonds with the hinge region of the kinase domain, while the pyrimidine core occupies the adenine-binding pocket. The 4-ol (or 4-one tautomer) can also participate in hydrogen bonding interactions within the active site, contributing to the binding affinity and selectivity.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for 6-Morpholinopyrimidin-4-ol are not available, general trends from related series suggest:
-
The morpholine group is often critical for potency and selectivity.[6]
-
Substitutions on the pyrimidine ring can be tailored to enhance interactions with specific isoforms of PI3K or to improve pharmacokinetic properties.
-
The 4-position of the pyrimidine ring is a key interaction point, and its ability to act as a hydrogen bond donor or acceptor is vital for activity.
Potential as an Anti-Inflammatory Agent
In addition to its potential in oncology, the morpholinopyrimidine scaffold has been explored for its anti-inflammatory properties. Some derivatives have been shown to inhibit the production of nitric oxide (NO) and the expression of inflammatory mediators like iNOS and COX-2 in macrophage cells.[11] This suggests that 6-Morpholinopyrimidin-4-ol could serve as a starting point for the development of novel anti-inflammatory agents.
Section 5: Conclusion and Future Directions
6-Morpholinopyrimidin-4-ol represents a fundamental building block in the design of biologically active molecules. Its straightforward, albeit not extensively documented, synthesis and the established importance of its core structural motifs make it a compound of significant interest for further investigation.
Future research should focus on:
-
Definitive Synthesis and Characterization: A detailed, optimized synthesis and full spectroscopic characterization are necessary to provide a solid foundation for future studies.
-
Biological Screening: A comprehensive biological evaluation, including its inhibitory activity against a panel of kinases (particularly PI3K and mTOR isoforms) and its anti-inflammatory properties, would be highly valuable.
-
Structural Biology: Co-crystallization studies with target proteins would provide invaluable insights into its binding mode and pave the way for rational drug design.
-
Library Synthesis: Using 6-Morpholinopyrimidin-4-ol as a scaffold, the synthesis and screening of a library of derivatives with substitutions at the 2- and 5-positions of the pyrimidine ring could lead to the discovery of potent and selective therapeutic agents.
This in-depth guide, by consolidating and extrapolating from the available scientific literature, aims to provide the necessary groundwork and impetus for the scientific community to further explore the rich chemical and biological potential of 6-Morpholinopyrimidin-4-ol.
References
- Apsel, B., Blair, J. A., Gonzalez, B., Nazif, T. M., Feldman, M. E., Aizenstein, B., ... & Shokat, K. M. (2008). Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2. Cancer research, 68(22), 9369-9378.
- Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2015). Pyrimidine: a versatile scaffold. Int. J. Pharm. Sci. Drug Res, 7(3), 195-204.
- BenchChem. (2025). 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability. BenchChem Technical Guides.
- Sravanthi, T., Manju, S. L., & Reddy, C. S. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 12(44), 28543-28555.
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]
- Hayat, F., Salahuddin, A., Zargan, J., & Azam, A. (2010). Synthesis and PI3 kinase inhibition activity of some novel trisubstituted morpholinopyrimidines. Molecules, 15(11), 8145-8159.
- Yu, K., Toral-Barza, L., Discafani, C., Zhang, W. G., Skotnicki, J., Frost, P., & Gibbons, J. J. (2009). mTOR, a novel target in breast cancer: the effect of CCI-779, an mTOR inhibitor, in preclinical models of breast cancer.
- Maira, S. M., Stauffer, F., Brueggen, J., Furet, P., Schnell, C., Fritsch, C., ... & Garcia-Echeverria, C. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. Molecular cancer therapeutics, 7(7), 1851-1863.
-
PubChem. (n.d.). 6-Hydroxy-4-pyrimidinone. Retrieved from [Link]
- Zask, A., Verheijen, J. C., Richard, D. J., Curran, K. J., Kaplan, J., Malwitz, D. J., ... & Ayral-Kaloustian, S. (2009). Discovery of potent and selective inhibitors of the mammalian target of rapamycin (mTOR) kinase. Journal of medicinal chemistry, 52(24), 7942-7945.
- Verheijen, J. C., Richard, D. J., Curran, K., Kaplan, J., Lefever, M., Nowak, P., ... & Zask, A. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo [3, 4-d] pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. Journal of medicinal chemistry, 52(24), 8010-8024.
-
PubChem. (n.d.). 2-(6-morpholin-4-ylpyrimidin-4-yl)-4-pyridin-3-yl-1H-pyrazol-3-one. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxy-4-{4-[1-(methylsulfonyl)cyclopropyl]-6-morpholin-4-ylpyrimidin-2-yl}-1H-indole. Retrieved from [Link]
-
PubChem. (n.d.). 6-{2-[6-(Morpholin-4-yl)pyridin-3-yl]ethynyl}-5-(3-phenylpropyl)pyrimidin-4-amine. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 6-amino-2-morpholin-4-yl-5-nitrosopyrimidin-4-ol. Retrieved from [Link]
- Fry, D. W., Nelson, J. M., Slintak, V., Keller, P. R., Rewcastle, G. W., Denny, W. A., ... & Bridges, A. J. (2001). Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido [3, 4-d] pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor. Journal of medicinal chemistry, 44(4), 562-573.
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-6-morpholinopyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-(6-Chloropyrimidin-4-yl)morpholine. Retrieved from [Link]
-
Chemspace. (n.d.). 6-(morpholin-4-yl)pyrimidine-4-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
-
Wikipedia. (n.d.). mTOR inhibitors. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 2-Morpholinopyrimidin-4-ol. Retrieved from [Link]
-
ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]
-
Research India Publications. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Retrieved from [Link]
-
PMC. (n.d.). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Retrieved from [Link]
- Zask, A., Verheijen, J. C., Richard, D. J., Curran, K. J., Kaplan, J., Malwitz, D. J., ... & Ayral-Kaloustian, S. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of medicinal chemistry, 52(24), 7942-7945.
-
Gene Tools, LLC. (n.d.). Morpholino History, Production, and Properties. Retrieved from [Link]
-
The Chemical Profile of 4,6-Dihydroxypyrimidine: Properties, Uses, and Sourcing. (2026, February 25). Retrieved from [Link]
-
Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 6-Aminopyrimidin-4-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure of 4-chloro-6-phenylpyrimidine, C10H7ClN2. Retrieved from [Link]
Sources
- 1. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective inhibitors of the mammalian target of rapamycin (mTOR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1023813-22-0|6-Morpholin-4-ylpyrimidine-4-thiol|BLD Pharm [bldpharm.com]
- 4. Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Page loading... [guidechem.com]
- 16. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents | Oncotarget [oncotarget.com]
